2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole
Overview
Description
2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a benzo[1,3]dioxole ring fused with a thiazole ring, which is further substituted with a bromomethyl and a methyl group. Its distinct structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole typically involves multi-step organic reactionsThis is followed by bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group . The reaction conditions often require specific catalysts and bases, such as tris(dibenzylideneacetone)dipalladium and cesium carbonate, to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The benzo[1,3]dioxole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various bases like cesium carbonate for facilitating the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of certain signaling pathways . Further studies are needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3’,4’-(methylenedioxy)propiophenone
- 1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one
Uniqueness
Compared to similar compounds, 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole stands out due to its unique combination of a benzo[1,3]dioxole ring and a thiazole ring, along with the presence of both bromomethyl and methyl substituents.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-(bromomethyl)-5-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-7-9(5-13)14-12(17-7)8-2-3-10-11(4-8)16-6-15-10/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGUPPYOIARTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC3=C(C=C2)OCO3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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